Sodium 2-oxopentanoate
Overview
Description
Sodium 2-oxopentanoate, also known as sodium 2-ketovalerate, is a sodium salt of 2-oxopentanoic acid. It is a white crystalline powder that is soluble in water. This compound is used in various biochemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-oxopentanoate can be synthesized through the neutralization of 2-oxopentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where 2-oxopentanoic acid is dissolved in water and then neutralized with a stoichiometric amount of sodium hydroxide. The resulting solution is then evaporated to obtain the crystalline this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The process involves the use of industrial-grade 2-oxopentanoic acid and sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 2-oxopentanoic acid.
Reduction: It can be reduced to form 2-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: 2-oxopentanoic acid.
Reduction: 2-hydroxypentanoic acid.
Substitution: Metal 2-oxopentanoates.
Scientific Research Applications
Sodium 2-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in metabolic studies and as a substrate in enzyme assays.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Mechanism of Action
The mechanism of action of sodium 2-oxopentanoate involves its role as a metabolic intermediate. It participates in various biochemical pathways, including the tricarboxylic acid cycle. It acts as a substrate for enzymes such as 2-oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA and carbon dioxide. This conversion is crucial for energy production and various biosynthetic processes .
Comparison with Similar Compounds
2-oxopentanoic acid: The parent acid of sodium 2-oxopentanoate.
Sodium 4-methyl-2-oxopentanoate: A similar compound with a methyl group at the fourth position.
Sodium 2-oxobutanoate: A similar compound with one less carbon atom.
Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as a versatile intermediate in various chemical and biochemical processes, making it valuable in both research and industrial applications .
Biological Activity
Sodium 2-oxopentanoate, also known as sodium levulinate, is a sodium salt derived from levulinic acid with the chemical formula CHNaO. This compound has garnered attention due to its various biological activities and potential applications in metabolic pathways, pharmaceuticals, and food industries.
- Molecular Weight : Approximately 152.13 g/mol
- Physical Appearance : White crystalline powder
- Solubility : Soluble in water, which facilitates its use in various biochemical applications.
Biological Activity
This compound is recognized for several biological activities:
- Metabolic Intermediate : It plays a crucial role as an intermediate in various metabolic pathways, particularly in the transamination processes involving branched-chain amino acids (BCAAs) such as leucine and isoleucine. It is formed during the catabolism of these amino acids, highlighting its importance in amino acid metabolism .
- Potential Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in food preservation and as a potential therapeutic agent against certain pathogens.
- Role in Energy Metabolism : The compound is involved in energy production processes, linking carbohydrate metabolism with amino acid catabolism. This connection underscores its significance in maintaining metabolic homeostasis .
Research indicates that this compound may influence metabolic pathways through its role as a substrate for various enzymatic reactions. For instance, it participates in the transamination reactions catalyzed by branched-chain amino acid aminotransferases, contributing to the synthesis of other important metabolites .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : A study involving healthy volunteers demonstrated that the administration of L-[13C]isoleucine led to the formation of this compound as a byproduct during metabolic processing. The kinetics of this process were carefully measured, revealing significant insights into its metabolic fate and implications for amino acid metabolism .
- Antimicrobial Activity : Research has indicated that sodium levulinate (this compound) can inhibit the growth of certain bacteria, suggesting potential applications in food safety and preservation. These findings warrant further exploration into its efficacy and mechanisms of action against specific microbial strains.
Comparative Analysis
To better understand this compound's unique properties, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sodium 3-methyl-2-oxopentanoate | C₅H₉NaO₃ | Contains an additional methyl group; different reactivity profile. |
Sodium pyruvate | C₃H₃NaO₃ | Smaller structure; primarily involved in glycolysis. |
Sodium acetate | C₂H₃NaO₂ | Simpler carboxylate; used mainly as a buffer agent. |
Sodium 4-methyl-2-oxovalerate | C₆H₉NaO₃ | Related compound with distinct applications. |
This table illustrates how this compound stands out due to its specific structural characteristics and versatility in biochemical applications.
Properties
IUPAC Name |
sodium;2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-2-3-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYYZDRYXSSMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1821-02-9 (Parent) | |
Record name | Sodium 2-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80156418 | |
Record name | Sodium 2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-83-8 | |
Record name | Sodium 2-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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